Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH
Description
Contextualization within Non-Canonical Amino Acid Synthesis and Modification
The vast majority of naturally occurring proteins are constructed from a set of only 20 canonical amino acids (cAAs). However, the field of chemical biology has expanded this repertoire significantly through the synthesis and incorporation of non-canonical amino acids (ncAAs). rsc.org These unnatural analogues possess side chains with functionalities not found in the standard set, enabling the creation of peptides and proteins with novel properties. peptide.com
NcAAs are crucial for:
Introducing new functional groups : Ketones, azides, alkynes, and other reactive handles can be incorporated for site-specific labeling, glycosylation, or conjugation. rsc.orggoogle.com
Modifying peptide structure and function : Altering the backbone or side chain can impose specific conformational constraints, enhance binding affinity, or modulate biological activity. google.com
Improving therapeutic properties : N-methylation or the use of β-amino acids can enhance stability against enzymatic degradation and improve cell permeability. nih.gov
Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH is a quintessential ncAA. It is not found in natural ribosomal protein synthesis but is chemically synthesized to serve as an arginine analogue. The "Guanidino-Ala" structure is typically derived from diaminopropionic acid (Dap), a versatile precursor for creating various arginine mimetics. researchgate.net By using such building blocks, researchers can systematically probe the role of the guanidinium (B1211019) group's position and stereochemistry in molecular recognition and biological function. researchgate.net
Role of Protected D-Amino Acids in Peptide Design
While life almost exclusively utilizes L-amino acids for protein synthesis, the incorporation of their mirror images, D-amino acids, is a powerful strategy in peptide design. biosynth.com The presence of a D-amino acid can have profound effects on the resulting peptide's structure and function.
Key advantages of using D-amino acids include:
Enhanced Proteolytic Stability : Peptides containing D-amino acids are significantly more resistant to degradation by proteases and peptidases, which are stereospecific for L-amino acid sequences. nih.govrsc.org This increases the peptide's half-life in biological systems, a crucial attribute for therapeutic agents.
Conformational Constraint : A D-amino acid residue alters the allowed backbone torsion angles (phi, psi), inducing specific turns or secondary structures, such as β-hairpins, that would not be favored in an all-L-peptide sequence. biosynth.comgoogle.com This allows for the design of peptides with well-defined three-dimensional shapes.
Modulation of Biological Activity : By changing the spatial orientation of a side chain, a D-amino acid can alter how a peptide interacts with its biological target, such as a receptor or enzyme. nih.gov This can either enhance or decrease activity, providing a tool to fine-tune a peptide's pharmacological profile.
The "D" configuration in this compound makes it a valuable reagent for designing peptides that combine the potent recognition properties of the guanidinium group with the structural and stability benefits conferred by D-amino acid incorporation. google.comnih.gov
Significance of Guanidine Side-Chain Protection in Chemical Peptide Synthesis
The side chain of arginine contains a guanidinium group, which is strongly basic (pKa ~12.5) and remains protonated under most physiological conditions. sigmaaldrich.com During peptide synthesis, this highly nucleophilic and basic group must be protected to prevent a range of undesirable side reactions, including:
Acylation of the guanidino group by the activated carboxyl group of the incoming amino acid.
Formation of a δ-lactam in the newly coupled arginine residue, a common and problematic side reaction. sigmaaldrich.com
Interference with the coupling reaction itself.
For this reason, a variety of protecting groups have been developed for the arginine side chain, particularly for Fmoc-based SPPS. Sulfonyl-based derivatives are the most common, with the 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) group being an important, albeit older, example. sigmaaldrich.com
The Mtr group was developed as a more acid-labile alternative to the tosyl (Tos) group used in Boc-chemistry. sigmaaldrich.com It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved with strong acids like trifluoroacetic acid (TFA), typically used at the end of the synthesis. peptide.compeptide.com However, the cleavage of Mtr requires prolonged treatment with TFA, often for several hours, and the use of scavengers like phenol (B47542) or thioanisole (B89551) to capture reactive cations. peptide.compeptide.com More modern protecting groups, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and especially Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), have been developed to be more acid-labile, allowing for faster and cleaner deprotection under milder TFA conditions. sigmaaldrich.com
The choice of protecting group is critical and depends on the peptide sequence, particularly the presence of sensitive residues like tryptophan, which can be modified by byproducts generated during deprotection. peptide.com Despite the development of more labile alternatives, the Mtr group remains relevant in specific synthetic strategies.
Table 1: Comparison of Common Guanidino Protecting Groups for Fmoc-SPPS
| Protecting Group | Full Name | Relative Acid Lability | Common Cleavage Conditions | Key Characteristics |
|---|---|---|---|---|
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulphonyl | Low | TFA / Thioanisole or Phenol (3-6 hours) peptide.compeptide.com | One of the earlier sulfonyl protectors; less labile than Pmc/Pbf; prolonged cleavage can lead to side reactions. sigmaaldrich.compeptide.com |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Medium | TFA / Scavengers (1-2 hours) | More labile than Mtr; largely replaced by Pbf. sigmaaldrich.com |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High | TFA / Scavengers (1-2 hours) | Most commonly used group in modern Fmoc-SPPS due to high lability and cleaner cleavage. sigmaaldrich.com |
| Tos | Tosyl (p-Toluenesulfonyl) | Very Low | Strong acids like HF (not compatible with standard Fmoc-SPPS cleavage) | Primarily used in Boc-chemistry; too stable for standard Fmoc protocols. sigmaaldrich.com |
Table 2: List of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-3-[N'-(4-methoxy-2,3,6-trimethylbenzenesulphonyl)guanidino]-D-alanine |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulphonyl |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |
| Tos | p-Toluenesulfonyl |
| Boc | tert-Butoxycarbonyl |
| TFA | Trifluoroacetic acid |
| Dap | Diaminopropionic acid |
| SPPS | Solid-Phase Peptide Synthesis |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H32N4O7S |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2R)-3-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m1/s1 |
InChI Key |
ITPWVEUAGFUBDN-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origin of Product |
United States |
Incorporation Strategies in Solid Phase Peptide Synthesis Spps
Optimization of Coupling Efficiency and Reaction Kinetics in Fmoc SPPS
The efficient formation of a peptide bond involving Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH is paramount for achieving high purity and yield of the target peptide. The bulky nature of both the Nα-Fmoc group and the Mtr-protected guanidino side chain can lead to significant steric hindrance, slowing down reaction kinetics and potentially resulting in incomplete coupling. To overcome these challenges, several parameters of the coupling step must be optimized.
The choice of coupling reagent is critical. Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives to enhance efficiency and suppress side reactions. bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form active esters that are less prone to racemization and other side reactions. bachem.compeptide.com For particularly challenging couplings involving sterically hindered residues, more potent phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed. bachem.com These reagents can accelerate the coupling reaction, ensuring it proceeds to completion. wikipedia.org
Reaction conditions such as temperature and solvent also play a significant role. While elevated temperatures can increase reaction rates, they can also increase the risk of side reactions, including epimerization. google.com Therefore, a balance must be struck, often involving extended reaction times at ambient temperature or carefully controlled heating. The choice of solvent can also impact coupling efficiency, with N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being the most common choices for their excellent solvating properties. acs.org For problematic sequences prone to aggregation, the addition of chaotropic salts or "magic mixture" (ethylene carbonate in NMP/DMSO) can be beneficial. peptide.com
| Coupling Reagent Combination | Key Characteristics | Typical Application Notes for Hindered Residues |
|---|---|---|
| DIC / HOBt | Standard, cost-effective, minimizes racemization. bachem.com | May require extended coupling times or double coupling. |
| DIC / OxymaPure | Higher reactivity and safety profile compared to HOBt. | Effective for many standard and moderately difficult couplings. |
| HATU / HOAt / Base (e.g., DIPEA) | Highly efficient and fast-acting aminium-based reagent. researchgate.net | Excellent for overcoming steric hindrance; careful control of base is needed to limit epimerization. |
| PyBOP / Base (e.g., DIPEA) | Phosphonium-based reagent, very effective but can be toxic. bachem.com | Used for highly challenging couplings where other reagents fail. |
Maintenance of Stereochemical Integrity During D-Amino Acid Incorporation
A primary concern when incorporating any chiral amino acid is the preservation of its stereochemical integrity. During the carboxyl group activation step of coupling, the α-carbon of the amino acid becomes susceptible to epimerization—the conversion of a stereoisomer into its opposite counterpart. mdpi.com For this compound, this means preventing its conversion to the L-epimer. The presence of even small amounts of the L-isomer can be difficult to separate and can drastically alter the biological activity and structure of the final peptide. mdpi.com
Epimerization typically proceeds through the formation of a 5(4H)-oxazolone intermediate. google.com The risk is influenced by several factors, including the type of coupling reagent, the amount and strength of the base used, the reaction temperature, and the specific amino acid being coupled. google.commdpi.com
To maintain the stereochemical purity of the D-amino acid:
Use of Additives: Additives like HOBt and its derivatives (e.g., 6-Cl-HOBt) or OxymaPure are essential as they rapidly convert the initial highly reactive intermediate into an active ester that is significantly less prone to oxazolone (B7731731) formation and subsequent epimerization. peptide.com
Carbodiimide-based protocols without a strong tertiary base are generally preferred for racemization-prone residues. nih.gov The combination of DIC with HOBt or Oxyma is considered a very safe method. nih.gov
Controlled Use of Base: When using aminium/uronium or phosphonium (B103445) reagents that require a tertiary base like N,N-diisopropylethylamine (DIPEA), the amount of base should be carefully controlled. Using weaker bases or sterically hindered bases like collidine can also mitigate epimerization. researchgate.net
Temperature Management: Performing couplings at room temperature or below is advisable, as higher temperatures significantly accelerate the rate of epimerization. researchgate.net If microwave heating is used to speed up synthesis, the temperature must be carefully optimized and controlled. researchgate.net
| Factor | High Risk for Epimerization | Strategy for Maintaining Stereochemical Integrity |
|---|---|---|
| Coupling Reagent | Carbodiimide alone; some highly reactive onium salts. | Use carbodiimides with additives (HOBt, Oxyma); use racemization-suppressing reagents (e.g., DEPBT for His). nih.govnih.gov |
| Base | Strong, unhindered bases (e.g., excess DIPEA). luxembourg-bio.com | Use stoichiometric amounts of base, or weaker/hindered bases like collidine or N-methylmorpholine (NMM). researchgate.net |
| Temperature | Elevated temperatures (>40°C). google.com | Perform couplings at room temperature or below; carefully monitor temperature in microwave-assisted SPPS. researchgate.net |
| Pre-activation Time | Long pre-activation times before addition to the resin. | Minimize pre-activation time; favor in-situ activation protocols. |
Compatibility of this compound with Diverse Peptide Sequences and Resin Supports
The choice of solid support (resin) is a foundational decision in SPPS that depends on the desired C-terminal functionality (acid or amide) and the nature of the peptide sequence. The incorporation of a bulky residue like this compound can influence the physical properties of the peptidyl-resin, affecting solvation and reagent accessibility.
Resin Selection: For peptides with a C-terminal amide, Rink Amide resin is a standard choice. uci.edu For those requiring a C-terminal carboxylic acid, Wang resin or the more acid-labile 2-chlorotrityl chloride (2-CTC) resin are commonly used. uci.edu The 2-CTC resin is particularly advantageous as it allows the attachment of the first amino acid without prior activation of its carboxyl group, thereby completely avoiding racemization at the C-terminal position. sigmaaldrich.com This makes it an excellent choice when the D-amino acid is the C-terminal residue.
Sequence-Dependent Challenges: The presence of this compound can contribute to the formation of "difficult sequences." oup.com These are peptide chains that, due to their sequence, tend to form stable secondary structures (e.g., β-sheets) on the resin. This intra- and inter-chain aggregation can lead to poor solvation, hindering both Fmoc deprotection and coupling steps and resulting in deletion sequences and low yields. nih.gov This issue is often exacerbated by sequences rich in hydrophobic residues or, conversely, by the charge interactions of multiple guanidino groups. Strategies to disrupt aggregation, such as using NMP as a solvent or incorporating pseudoprolines in the sequence, may be necessary. peptide.com
| Resin Type | C-Terminal Functionality | Key Advantages | Considerations for this compound |
|---|---|---|---|
| Rink Amide | Amide | Robust and widely used for peptide amides. uci.edu | Standard choice if the D-amino acid is not at the C-terminus. |
| Wang | Carboxylic Acid | Standard for peptide acids. | Risk of racemization during loading of the first amino acid. Diketopiperazine formation can be an issue with certain dipeptide sequences. sigmaaldrich.com |
| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid | Loading is racemization-free. sigmaaldrich.com Allows for cleavage of protected fragments under mild acidic conditions. | Ideal when the D-amino acid is at the C-terminus to ensure stereochemical purity. Bulk of the linker can help reduce aggregation. sigmaaldrich.com |
Challenges in the Synthesis of Peptides Containing Multiple Modified Residues
Synthesizing peptides that contain not only this compound but also other modified residues (e.g., phosphorylated, glycosylated, or other non-proteinogenic amino acids) introduces a higher level of complexity. The primary challenges are maintaining an orthogonal protecting group strategy and managing cumulative steric and electronic effects.
An orthogonal protection scheme is one where each class of protecting group can be removed under specific conditions without affecting the others. nih.goviris-biotech.de The standard Fmoc/tBu strategy is orthogonal, with the base-labile Fmoc group for Nα-protection and acid-labile groups (like t-butyl, Boc, Trityl) for side-chain protection. iris-biotech.de The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group on the guanidino function is also acid-labile, but it is significantly more robust than other arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). sigmaaldrich.comthermofisher.com
This enhanced stability of the Mtr group can become a challenge. Complete removal of Mtr can require prolonged treatment with strong acid (e.g., TFA), sometimes for several hours. sigmaaldrich.compeptide.com This can be detrimental if the peptide contains other acid-sensitive modifications or residues like tryptophan, which is prone to modification during extended acidolysis. sigmaaldrich.com Therefore, when designing a synthesis with multiple modified residues, one must consider:
Compatibility of Protecting Groups: Ensure that the side-chain protecting groups of all other modified residues are stable to the conditions needed for Fmoc-SPPS and that their final cleavage conditions are compatible with the Mtr group and the integrity of the peptide. If selective on-resin modification is required, additional orthogonal protecting groups like Alloc (allyloxycarbonyl) or Mtt (methyltrityl) may be necessary. nih.govpeptide.com
Cumulative Steric Hindrance: The presence of multiple bulky protecting groups can severely impede coupling and deprotection steps throughout the synthesis, requiring the consistent use of powerful coupling reagents and potentially longer reaction times.
Cleavage Optimization: A carefully formulated cleavage cocktail with an optimized scavenger combination (e.g., triisopropylsilane (B1312306), water, ethanedithiol) is essential to ensure complete deprotection of the Mtr group while minimizing side reactions on other sensitive residues. sigmaaldrich.com
Challenges and Advancements in Mtr Guanidine Deprotection in Spps
Acid Lability and Cleavage Characteristics of the Mtr Protecting Group
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group for the guanidino function of arginine. biosynth.com However, its acid lability is significantly lower than that of other common sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). nih.govconsensus.appcolab.wsthermofisher.com
Complete removal of the Mtr group often requires prolonged exposure to strong acids. thermofisher.comnih.gov While resistant to neat trifluoroacetic acid (TFA), its cleavage is typically achieved with a TFA "cocktail" containing specific scavengers. nih.gov The deprotection process can be slow, with reaction times extending from 3 to 7.5 hours, and in syntheses involving multiple Arg(Mtr) residues, cleavage can take as long as 24 hours to reach completion. nih.govconsensus.appresearchgate.net Due to this slow and sometimes incomplete removal, monitoring the deprotection progress by High-Performance Liquid Chromatography (HPLC) is strongly recommended to ensure the desired product is fully deprotected. nih.govconsensus.appresearchgate.net
Optimization of Acidic Deprotection Reagents and Reaction Conditions
To address the robust nature of the Mtr group, various deprotection cocktails and reaction conditions have been optimized. A standard method involves treating the peptide resin with a solution of 95% TFA. However, to accelerate the slow cleavage of Arg(Mtr), scavengers are crucial.
Commonly used cleavage cocktails include:
TFA/Phenol (B47542): A solution of 5% (w/w) phenol in TFA can facilitate Mtr removal, though it may still require approximately 7.5 hours. biosynth.comresearchgate.net
TFA/Thioanisole (B89551): Thioanisole is known to accelerate the removal of Mtr in TFA. peptide.com One effective, albeit strong, cocktail is 0.15–0.3 M methanesulphonic acid in a 9:1 mixture of TFA and thioanisole. nih.gov
Stronger Acid Systems: To significantly reduce deprotection times, stronger acid systems have been employed. For instance, using HBF4 in TFA can cleave the Mtr group in under an hour. consensus.app Another highly efficient reagent is trimethylsilyl (B98337) bromide (TMSBr), which has been shown to deprotect up to four Arg(Mtr) residues in as little as 15 minutes. nih.govconsensus.app
| Reagent/Cocktail | Typical Reaction Time for Mtr Cleavage | Notes |
| 95% TFA / 5% Phenol | ~7.5 hours biosynth.comresearchgate.net | Standard but slow method. |
| TFA / Thioanisole | 3 - 6 hours consensus.app | Thioanisole accelerates cleavage. researchgate.net |
| HBF4 in TFA | < 1 hour consensus.app | Significantly reduces risk of Trp alkylation. consensus.app |
| Trimethylsilyl bromide (TMSBr) | ~15 minutes nih.govconsensus.app | Very rapid; avoids side reactions associated with long acid exposure. nih.govconsensus.app |
Mitigation of Side Reactions Associated with Mtr Cleavage
The prolonged acidic conditions required for Mtr cleavage can lead to undesirable side reactions. A primary concern is the modification of sensitive amino acid residues, particularly tryptophan (Trp).
Tryptophan Modification: During long exposure to TFA and certain scavengers like 1,2-ethanedithiol (B43112) (EDT), the indole (B1671886) side chain of Trp can be modified, often through dithioketal formation. nih.govconsensus.app A compromise must often be made between achieving complete Arg(Mtr) deprotection and minimizing Trp modification. nih.govconsensus.app To circumvent this, the use of a Boc (tert-butoxycarbonyl) protecting group on the Trp indole nitrogen, Trp(Boc), is strongly recommended. nih.govconsensus.appresearchgate.net
Sulfonyl Cation Side Reactions: The cleaved Mtr group generates a reactive sulfonyl cation that can reattach to other nucleophilic side chains. Scavengers are added to the cleavage cocktail to trap these reactive species. Phenol is believed to offer some protection to tyrosine and tryptophan residues. thermofisher.comresearchgate.net Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), are highly effective, non-odorous scavengers that efficiently quench the cations liberated during cleavage. thermofisher.comresearchgate.net
Thioanisole-Related Side Reactions: While thioanisole accelerates Mtr removal, it can also cause the partial removal of other protecting groups, such as those on cysteine residues (e.g., Acm, tBu). researchgate.net
The use of rapid deprotection methods, like those involving TMSBr, inherently mitigates these side reactions by drastically reducing the peptide's exposure time to the harsh acidic environment. nih.govconsensus.app
Comparative Analysis with Alternative Guanidine Protecting Groups
The challenges associated with Mtr have led to the widespread adoption of alternative protecting groups for arginine in Fmoc-SPPS.
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Pbf is now the most commonly recommended protecting group for arginine. thermofisher.com Its key advantage is its significantly higher acid lability compared to Mtr. peptide.comnih.gov Deprotection of Arg(Pbf) is typically complete in under 4 hours (often 1-2 hours) using standard TFA cocktails. thermofisher.com The Pbf cation is also more easily scavenged, reducing the risk of side reactions. thermofisher.com
Trifluoroacetyl (Tfa): The Tfa group represents an orthogonal protection strategy. Unlike the acid-labile sulfonyl-based groups, the Tfa group is stable to acids but is readily cleaved under mild basic conditions, such as with aqueous piperidine (B6355638) or sodium hydroxide. researchgate.netcreative-peptides.comacs.org This makes it complementary to Boc-based synthesis and semi-orthogonal to the Fmoc strategy. colab.wsresearchgate.net However, its application has been limited by potential side reactions, including racemization during activation and chain cleavage upon alkaline hydrolysis. creative-peptides.com
| Protecting Group | Cleavage Condition | Lability | Key Advantages | Key Disadvantages |
| Mtr | Strong Acid (e.g., TFA/scavengers) biosynth.com | Low nih.govconsensus.appcolab.ws | Historically significant. | Slow cleavage, incomplete deprotection, risk of side reactions (e.g., Trp modification). nih.govconsensus.appnih.gov |
| Pbf | Standard Acid (e.g., TFA) thermofisher.com | High peptide.comnih.gov | Rapid cleavage, easily scavenged, fewer side reactions. thermofisher.com | More expensive than older protecting groups. nih.gov |
| Trifluoroacetyl (Tfa) | Mild Base (e.g., Piperidine) creative-peptides.com | Orthogonal (Base-labile) colab.wsresearchgate.net | Orthogonal to acid-labile groups. researchgate.net | Prone to racemization and chain cleavage during hydrolysis. creative-peptides.com |
Strategies for Minimizing Incomplete Deprotection
Incomplete deprotection of Arg(Mtr) is a frequent cause of failure in the synthesis of long or complex peptides. thermofisher.comnih.gov Several strategies can be employed to ensure complete removal:
Extended Cleavage Times: For peptides with multiple Arg(Mtr) residues, reaction times may need to be extended up to 24 hours. consensus.appnih.gov
HPLC Monitoring: As previously mentioned, periodically analyzing small aliquots of the cleavage mixture by HPLC is the most reliable way to determine the reaction endpoint and ensure all Mtr groups have been removed. nih.govconsensus.app
Repeated Cleavage: If analysis shows incomplete deprotection after a standard period (e.g., 6 hours), a practical approach is to precipitate the crude peptide with cold ether, isolate it, and subject it to a second, fresh cleavage cocktail. thermofisher.comnih.gov
Use of Stronger Reagents: Employing more potent cleavage reagents like TMSBr or HBF4/TFA can drive the deprotection to completion rapidly and efficiently, minimizing the risk of incomplete removal. nih.govconsensus.app
Ultimately, for new syntheses, the most effective strategy to avoid the problems of incomplete Mtr deprotection is to select a more labile protecting group, such as Pbf, from the outset.
Orthogonal Protecting Group Strategies in Peptide Synthesis Utilizing Fmoc D 3, Mtr Guanidino Ala Oh
Principles of Orthogonal Protection in Complex Peptide Assembly
In the synthesis of complex peptides, orthogonal protection is a fundamental strategy that allows for the selective removal of one type of protecting group in the presence of others. fiveable.mepeptide.com This approach is crucial for assembling peptides in a controlled, stepwise manner, particularly in Solid-Phase Peptide Synthesis (SPPS). researchgate.net The core principle lies in employing a set of protecting groups for the α-amino terminus and various amino acid side chains that are labile to different, non-interfering chemical conditions. fiveable.mespringernature.com
An ideal orthogonal protection scheme enables the deprotection of a specific functional group without affecting other protected groups on the peptide chain. biosynth.com This permits complex synthetic routes, including the stepwise elongation of the peptide, as well as on-resin modifications like cyclization or the attachment of labels. peptide.comwikipedia.org
Protecting groups can be categorized based on their lability and role in the synthesis:
Temporary Protecting Groups: These are removed at each cycle of amino acid addition. The most common example in modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino group and is removed by a base, typically piperidine (B6355638). iris-biotech.deoup.com
Permanent Protecting Groups: These protect the reactive side chains of amino acids throughout the synthesis and are typically removed during the final step when the completed peptide is cleaved from the solid support. iris-biotech.de In the widely used Fmoc/tBu strategy, these are acid-labile groups like tert-Butyl (tBu). peptide.combiosynth.com
Semi-permanent Protecting Groups: These offer an additional layer of orthogonality. They are stable during the removal of the temporary (e.g., Fmoc) group but can be selectively removed while the permanent (e.g., tBu) groups and the resin linkage remain intact. iris-biotech.de This class is essential for specific on-resin modifications prior to final cleavage.
The success of a complex peptide synthesis relies heavily on the careful selection of a compatible and truly orthogonal set of protecting groups, ensuring high yield and purity of the final product. researchgate.netspringernature.com
Selective Removal of Protections for On-Resin Modifications
On-resin modification of a peptide involves selectively deprotecting a specific side chain while the peptide remains attached to the solid support and all other protecting groups remain intact. iris-biotech.de This powerful technique is used to create branched or cyclic peptides, or to conjugate molecules such as fluorophores or biotin. sigmaaldrich.com
The standard Fmoc/tBu strategy can be expanded with a third dimension of orthogonality by using semi-permanent protecting groups that are labile to conditions that affect neither the Fmoc group (base) nor the tBu/Mtr groups (strong acid).
Within the context of the Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH building block, there are two protecting groups to consider for selective removal:
Selective Removal of Fmoc: The Fmoc group is, by definition, selectively removed at every synthesis cycle with piperidine to allow for chain elongation. This same procedure can be used at any point to expose the N-terminal amine for a specific modification reaction.
Selective Removal of Mtr: The Mtr group is highly stable to the conditions used to remove many other orthogonal protecting groups. However, it is generally not suitable for selective on-resin deprotection in the presence of tBu-protected residues. The strong acidic conditions required to cleave the Mtr group (e.g., concentrated TFA) would simultaneously cleave the tBu groups and likely the peptide from most acid-sensitive resins. thermofisher.compeptide.compeptide.com
For selective, on-resin modification of a side chain, chemists typically choose a different protecting group that can be removed under exceptionally mild and specific conditions. The table below contrasts the Mtr group with common protecting groups used for this purpose.
| Protecting Group | Amino Acid Example | Selective Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Mtt (4-Methyltrityl) | Lys, Orn | 1-2% TFA in DCM; or HFIP/TFE/DCM | Fmoc, tBu, Trt, Mtr |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Lys, Orn | 2% Hydrazine in DMF | Fmoc, tBu, Trt, Mtr |
| Alloc (Allyloxycarbonyl) | Lys, Orn | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, tBu, Trt, Mtr |
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Arg, D-(3,(Mtr)Guanidino)-Ala | Not suitable for selective on-resin removal in Fmoc/tBu schemes | - |
Therefore, while this compound is fully compatible with linear peptide synthesis using the Fmoc/tBu orthogonal strategy, the Mtr group itself does not provide a handle for selective on-resin modification of the guanidino group. If such a modification were desired, a different, more labile protecting group for the guanidino function would need to be employed.
Advanced Applications in Peptide and Peptidomimetic Construction
Synthesis of Peptides Incorporating Non-Standard Alanine (B10760859) Residues and Guanidine Functionality
The incorporation of non-standard amino acids like Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH into peptide sequences is a key strategy for creating novel peptides with enhanced biological activities or specific recognition properties. The D-alanine core introduces conformational constraints that can increase resistance to enzymatic degradation, a common limitation of natural peptides.
The guanidino group, a key feature of the amino acid arginine, is crucial for many biological interactions due to its ability to form strong hydrogen bonds and electrostatic interactions. nih.gov By incorporating a guanidino-functionalized D-alanine, synthetic chemists can introduce this important recognition motif at precise locations within a peptide backbone, independent of the natural arginine structure. The 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) group is an acid-labile protecting group for the guanidino moiety, ensuring its stability during the iterative steps of solid-phase peptide synthesis (SPPS). peptide.commdpi.com This protection is crucial to prevent unwanted side reactions during the coupling of subsequent amino acids. biosynth.com
The synthesis of peptides containing this compound follows standard Fmoc/tBu SPPS protocols. mdpi.com The Fmoc group on the α-amine is removed using a mild base, typically piperidine (B6355638), allowing for the coupling of the next Fmoc-protected amino acid in the sequence. nih.gov The Mtr group remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers like thioanisole (B89551). peptide.comrsc.org
Creation of Constrained or Modified Peptide Architectures
The development of constrained or modified peptide architectures, such as cyclic and stapled peptides, is a powerful approach to enhance their therapeutic potential by improving stability, cell permeability, and binding affinity. This compound can be a valuable tool in the construction of these complex structures.
Cyclic Peptides: The guanidino side chain of the incorporated D-guanidino-alanine residue can be utilized as a point for cyclization. After selective deprotection of the Mtr group on-resin, the exposed guanidino group can be reacted with a suitable functional group elsewhere in the peptide chain, such as a carboxylic acid, to form a cyclic structure. This head-to-side-chain or side-chain-to-side-chain cyclization can lock the peptide into a bioactive conformation.
Development of Peptidomimetics Featuring Guanidine-Derived Motifs
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. The guanidinium (B1211019) group is a key pharmacophore in many biologically active molecules, and its incorporation into non-peptide scaffolds is a common strategy in drug design. nih.gov this compound can serve as a starting material for the synthesis of peptidomimetics that feature a guanidine-derived motif.
The ability to introduce a guanidinium group with defined stereochemistry (D-configuration) allows for the exploration of structure-activity relationships in a more detailed manner. nih.gov The guanidino group can enhance the interaction of peptidomimetics with biological targets, such as receptors and enzymes, that recognize arginine-containing ligands. nih.govnih.gov Furthermore, the presence of multiple guanidinium groups can improve the cell-penetrating properties of peptidomimetics. strath.ac.uk
| Peptidomimetic Strategy | Role of Guanidine Motif | Potential Advantage |
| Guanidinylated Scaffolds | Provides a key recognition element for biological targets. | Enhanced binding affinity and specificity. nih.gov |
| Cell-Penetrating Peptidomimetics | Facilitates translocation across cell membranes. | Improved intracellular delivery of therapeutic agents. strath.ac.ukmit.edu |
| Enzyme Inhibitors | Mimics the guanidinium group of natural substrates (e.g., arginine). | Potent and selective inhibition of target enzymes. |
Engineering of Bioconjugates and Chemically Modified Peptides
The guanidino group of the D-guanidino-alanine residue, after deprotection of the Mtr group, provides a versatile handle for the chemical modification and bioconjugation of peptides. This allows for the attachment of various moieties, such as imaging agents, drug molecules, or polymers like polyethylene (B3416737) glycol (PEG), to tailor the properties of the peptide.
One specific example is the creation of peptide-cyclodextrin conjugates. Cyclodextrins can be functionalized with a reactive group that can be coupled to the deprotected guanidino side chain of the peptide. Such conjugates can exhibit improved solubility, stability, and drug-loading capacity.
The selective modification of the guanidino group allows for the creation of multifunctional peptides. For instance, a peptide could be labeled with a fluorescent dye for imaging studies while also carrying a therapeutic payload. acs.org
Post-Assembly Modification of Peptides Incorporating Alanine Derivatives
Post-assembly modification refers to chemical transformations performed on a peptide after its primary sequence has been assembled on the solid support. The Mtr-protected guanidino group of the incorporated D-guanidino-alanine residue is well-suited for such modifications.
The Mtr group is stable to the basic conditions used for Fmoc deprotection, allowing for the selective deprotection of other protecting groups on the peptide chain for on-resin modifications. biosynth.compeptide.com Once the desired modifications are complete, the Mtr group can be removed during the final cleavage from the resin. peptide.com
Alternatively, a milder deprotection strategy for the Mtr group could potentially be employed on-resin, allowing for the selective functionalization of the guanidino group while the peptide is still attached to the solid support. This would enable the synthesis of complex, modified peptides in a highly controlled manner. nih.govnih.gov For example, the deprotected guanidino group could be acylated, alkylated, or used in other chemical reactions to introduce further diversity into the peptide structure. researchgate.net
| Protecting Group | Deprotection Condition | Orthogonality |
| Fmoc (α-amine) | 20% Piperidine in DMF | Orthogonal to Mtr and tBu-based side-chain protecting groups. nih.goviris-biotech.de |
| Mtr (Guanidino) | Strong acid (e.g., TFA) with scavengers | Cleaved during final peptide release from resin. peptide.comrsc.org |
| tBu (Side-chain) | Strong acid (e.g., TFA) | Cleaved during final peptide release from resin. iris-biotech.de |
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation of Peptide Intermediates and Products
Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH and for verifying its successful incorporation into peptide sequences. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound, which serves as a primary confirmation of its identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for Fmoc-protected amino acids and peptides. mdpi.com It would be employed to verify the molecular mass of this compound. The expected molecular weight can be calculated from its chemical formula. Following its incorporation into a peptide, MS is crucial for confirming the mass of the resulting peptide, thereby verifying the successful coupling step. mdpi.com
A summary of expected mass spectrometry data is presented below:
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode | Expected Ion |
| This compound | C₃₀H₃₄N₄O₇S | 608.7 | Positive ESI | [M+H]⁺, [M+Na]⁺ |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of coupling and deprotection reactions during peptide synthesis.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of Fmoc-amino acids and peptides. mdpi.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent system, commonly a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). rsc.org The purity of a sample of this compound would be assessed by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. merckmillipore.com During peptide synthesis, HPLC is used to monitor the disappearance of the starting materials and the appearance of the product after a coupling reaction. mdpi.com
A typical set of HPLC conditions for purity analysis is outlined in the following table:
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 265 nm (for the Fmoc group) |
In Situ Monitoring of Deprotection and Coupling Steps
The ability to monitor reactions in real-time, or in situ, is highly valuable in solid-phase peptide synthesis (SPPS) for optimizing reaction times and ensuring complete reactions.
UV-Vis Spectroscopy is a convenient method for monitoring the deprotection of the Fmoc group. The fluorenyl group has a strong UV absorbance. During the deprotection step, which is typically carried out using a piperidine (B6355638) solution, the cleaved Fmoc group is released as a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 300 nm. mdpi.com By monitoring the increase in absorbance at this wavelength, the progress of the Fmoc deprotection can be followed in real-time, and the reaction can be stopped once the deprotection is complete.
While direct in situ monitoring of the Mtr group removal is less common and typically performed at the end of the synthesis, the principle of using UV-Vis spectroscopy can be applied if the protecting group or its cleavage product has a distinct chromophore. However, for the Mtr group, its removal is usually confirmed by MS analysis of the final deprotected peptide. The progress of coupling reactions can also be monitored in situ using techniques like near-infrared spectroscopy, which can track changes in the chemical bonds on the solid support. researchgate.net The development of in situ monitoring strategies aims to improve the efficiency and sustainability of peptide synthesis. rsc.orgcsic.es
Future Perspectives and Emerging Research Directions
Development of Novel and More Labile Protecting Group Chemistries for Guanidine
The guanidino side chain of arginine presents a significant challenge in solid-phase peptide synthesis (SPPS) due to its high basicity, requiring robust protection to prevent side reactions. The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group, used in Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH, is a well-established protecting group, but the field is actively seeking more labile alternatives to streamline the synthesis process.
Current research is focused on developing protecting groups that can be cleaved under milder acidic conditions, reducing the risk of side reactions such as the alkylation of sensitive residues like tryptophan. researchgate.net The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, for instance, is more acid-labile than Mtr and is particularly advantageous in the synthesis of peptides containing multiple arginine residues. nih.govpeptide.com Another promising protecting group is the 1,2-dimethylindole-3-sulfonyl (MIS), which has been reported to be even more labile than Pbf. nih.gov
Researchers are also exploring entirely new classes of protecting groups. For example, the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl (5-dibenzosuberyl) and 5H-dibenzo[a,d]-cyclohepten-5-yl (5-dibenzosuberenyl) groups have shown utility in Fmoc-based SPPS and can be removed with mild acid. nih.gov Additionally, bis(o-t-butoxycarbonyltetrachlorobenzoyl) groups, which are cleaved in a two-stage process, offer another innovative approach. rsc.org The development of thiol-labile protecting groups like 3-nitro-2-pyridinesulfenyl (Npys) also represents a significant advancement, offering orthogonality and mitigating common side reactions. nih.gov
The ideal protecting group should offer a balance of stability during synthesis and ease of removal under conditions that preserve the integrity of the final peptide. The ongoing exploration of these novel chemistries is crucial for the efficient synthesis of complex peptides incorporating guanidino-functionalized amino acids.
Table 1: Comparison of Guanidine Protecting Groups
| Protecting Group | Abbreviation | Key Features |
| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Established group, requires strong acid for removal. nih.gov |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | More acid-labile than Mtr, good for multi-arginine peptides. nih.govpeptide.com |
| 1,2-Dimethylindole-3-sulfonyl | MIS | Reported to be more labile than Pbf. nih.gov |
| 5-Dibenzosuberyl | --- | Removed with mild acid. nih.gov |
| 5-Dibenzosuberenyl | --- | Removed with mild acid. nih.gov |
| Bis(o-t-butoxycarbonyltetrachlorobenzoyl) | --- | Two-stage cleavage process. rsc.org |
| 3-Nitro-2-pyridinesulfenyl | Npys | Thiol-labile, offers orthogonality. nih.gov |
Innovations in Automated Synthesis of Peptides with Complex Modified Amino Acids
The synthesis of peptides containing complex modified amino acids like this compound presents unique challenges for automated synthesis platforms. mblintl.com These challenges include the potential for aggregation of hydrophobic sequences and the formation of secondary structures that can hinder reaction efficiency. mblintl.com However, significant advancements in automated peptide synthesizers are addressing these issues and expanding the capabilities of SPPS. openaccessjournals.comopenaccessjournals.com
Modern automated systems offer greater precision, control over reaction conditions, and the ability to incorporate non-natural amino acids, leading to peptides with enhanced stability and bioactivity. openaccessjournals.comresearchgate.net Innovations such as automated fast-flow synthesizers have demonstrated the ability to produce long peptides with high efficiency. nih.gov These machines can significantly shorten synthesis times, with some capable of forming peptide bonds in under a minute and generating complete peptides in less than an hour. mit.edu
The development of novel resin materials and optimized protecting group strategies are further enhancing the efficiency of automated SPPS. researchgate.net These advancements are crucial for the synthesis of complex peptides, including those with multiple modifications, and are paving the way for the creation of novel therapeutic and research agents. openaccessjournals.com The integration of automation has been shown to improve consistency and reduce human error, leading to higher quality products. creative-peptides.com
Computational Studies and Molecular Modeling of Modified Peptides Incorporating Guanidino-Alanine
Computational molecular modeling has become an indispensable tool in peptide drug design, offering insights into the structure, function, and interaction of peptides. nih.gov For peptides incorporating modified amino acids like guanidino-alanine, these computational approaches are particularly valuable for predicting their behavior and guiding their design.
Molecular dynamics (MD) simulations are a powerful technique for studying the interactions of arginine-containing peptides with biological membranes. nih.gov These simulations can reveal how the guanidinium (B1211019) group interacts with the lipid bilayer and how the peptide's position and conformation are affected. nih.gov Such studies are crucial for understanding the mechanisms of cell-penetrating peptides and for designing new peptides with improved membrane translocation properties.
Furthermore, computational methods can be used to investigate the fragmentation patterns of protonated peptides containing arginine, providing valuable information for mass spectrometry analysis. acs.org By simulating the thermal dissociation of these peptides, researchers can identify fragmentation pathways and understand how the presence of arginine influences the observed spectra. acs.org These computational insights complement experimental data and contribute to a more comprehensive understanding of the chemical properties of modified peptides. The use of molecular modeling can also aid in the design of peptides with specific binding affinities for therapeutic targets. mdpi.com
Green Chemistry Approaches in the Synthesis and Deprotection of Modified Amino Acids
The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. rsc.org In peptide synthesis, this translates to a concerted effort to reduce the use of hazardous solvents and reagents. researchoutreach.orgacs.org The principles of green chemistry are being applied to both the synthesis and deprotection steps involving modified amino acids. biotage.com
A major focus of green chemistry in SPPS is the replacement of commonly used solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are considered hazardous. biotage.com Researchers are investigating greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been shown to be less toxic. biotage.com The use of water as a solvent in SPPS reactions is also being explored as an environmentally friendly option that can reduce hazardous waste. advancedchemtech.com
Q & A
Q. What controls are essential when studying the impact of D-(3-Guanidino)-Ala substitution on peptide conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
